Cas no 1648-61-9 ([(2r,5s,8r,9s,10s,13s,14s,17s)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] Acetate)
![[(2r,5s,8r,9s,10s,13s,14s,17s)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] Acetate structure](https://de.kuujia.com/scimg/cas/1648-61-9x500.png)
1648-61-9 structure
Produktname:[(2r,5s,8r,9s,10s,13s,14s,17s)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] Acetate
[(2r,5s,8r,9s,10s,13s,14s,17s)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] Acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- [(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate
- [(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phe
- UNII-VAP1HL22AB
- 5.ALPHA.-ANDROSTAN-3-ONE, 2.ALPHA.-FLUORO-17.BETA.-HYDROXY-, ACETATE
- ANDROSTAN-3-ONE, 17-(ACETYLOXY)-2-FLUORO-, (2.ALPHA.,5.ALPHA.,17.BETA.)-
- ANDROSTAN-3-ONE, 2.ALPHA.-FLUORO-17.BETA.-HYDROXY-, ACETATE
- 1648-61-9
- NSC 44115
- CHEBI:79684
- 5alpha-Androstane-2alpha-fluoro-17beta-ol-3-one acetate
- Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2alpha,5alpha,17beta)-
- 5.ALPHA.-ANDROSTANE-2.ALPHA.-FLUORO-17.BETA.-OL-3-ONE ACETATE
- VAP1HL22AB
- (2alpha,5alpha,17beta)-17-(Acetyloxy)-2-fluoro-androstan-3-one
- NSC-44115
- Q27148813
- 2.ALPHA.-FLUORO-17.BETA.-HYDROXY-5.ALPHA.-ANDROSTAN-3-ONE ACETATE
- [(2r,5s,8r,9s,10s,13s,14s,17s)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] Acetate
-
- Inchi: InChI=1S/C21H31FO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1
- InChI-Schlüssel: WACIVNIHJKQSFP-LKIOEXHTSA-N
- Lächelt: CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C
Berechnete Eigenschaften
- Genaue Masse: 350.22583
- Monoisotopenmasse: 350.225723
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 2
- Komplexität: 590
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 43.4
Experimentelle Eigenschaften
- Dichte: 1.13
- Siedepunkt: 424°C at 760 mmHg
- Flammpunkt: 202.9°C
- Brechungsindex: 1.516
- PSA: 43.37
- LogP: 4.47790
[(2r,5s,8r,9s,10s,13s,14s,17s)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] Acetate Verwandte Literatur
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
1648-61-9 ([(2r,5s,8r,9s,10s,13s,14s,17s)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] Acetate) Verwandte Produkte
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